1,2-Dimethyl-1-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine
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Overview
Description
1,2-Dimethyl-1-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine is a chemical compound characterized by the presence of a nitro group, a trifluoromethyl group, and a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-1-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine typically involves the reaction of 2-nitro-4-(trifluoromethyl)benzaldehyde with dimethylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be scaled up by using larger reaction vessels and continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-1-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other higher oxidation state compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Dimethyl-1-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various functionalized compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-1-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine involves its interaction with molecular targets and pathways within biological systems. The nitro group and trifluoromethyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylhydrazine: Shares the trifluoromethyl and hydrazine moieties but lacks the nitro group.
2-Nitro-4-(trifluoromethyl)benzaldehyde: Contains the nitro and trifluoromethyl groups but lacks the hydrazine moiety.
1,2-Dimethylhydrazine: Contains the dimethylhydrazine moiety but lacks the nitro and trifluoromethyl groups.
Uniqueness
1,2-Dimethyl-1-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
63282-45-1 |
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Molecular Formula |
C9H10F3N3O2 |
Molecular Weight |
249.19 g/mol |
IUPAC Name |
1,2-dimethyl-1-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine |
InChI |
InChI=1S/C9H10F3N3O2/c1-13-14(2)7-4-3-6(9(10,11)12)5-8(7)15(16)17/h3-5,13H,1-2H3 |
InChI Key |
AGQJZPWJYGKBAT-UHFFFAOYSA-N |
Canonical SMILES |
CNN(C)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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